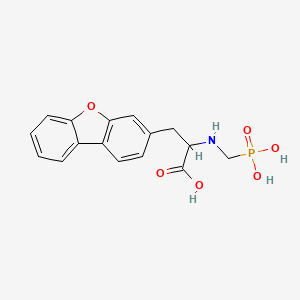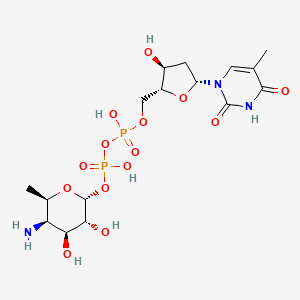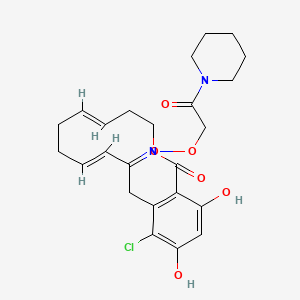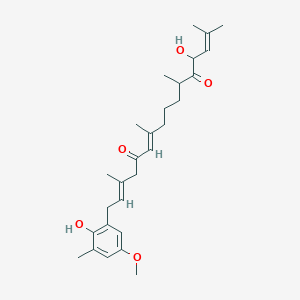
Papyracon D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papyracon D is a natural product found in Lachnum papyraceum with data available.
Wissenschaftliche Forschungsanwendungen
Nematicidal and Antimicrobial Activities : A study by Shan, Stadler, Sterner, and Anke (1996) discovered that Papyracon D, along with other metabolites, is produced by the ascomycete Lachnum papyraceum. These compounds, including Papyracon D, are structurally related to mycorrhizin A, known for its nematicidal and antibiotic properties. Papyracon D exhibited significant antibiotic activities, though its nematicidal and cytotoxic activities were weaker compared to mycorrhizin A (Shan, Stadler, Sterner, & Anke, 1996).
Biochemical Applications : In another study, Huang and Du (2014) focused on the synthesis and host-guest chemistry of pillararene derivatives, which are relevant to the applications of PAs (Pillararenes) in various research fields. The study highlights the potential use of these compounds in multiresponsive controlled release systems, indicating a promising application in targeted drug therapy (Huang & Du, 2014).
Photocatalysis and Material Science Applications : The study by Ozols et al. (2012) on molecular glassy films containing azochromophores, including the investigation of photoinduced anisotropy, demonstrates the potential application of Papyracon D-like compounds in materials science, specifically in the development of photonic and electronic materials (Ozols et al., 2012).
Genetics and Pharmacogenetics : Iyer, Singhal, Hegde, and Ankala (2015) conducted a study on the genetic variation in the DPYD gene, which is linked to drug metabolism, including the metabolism of fluoropyrimidine drugs. This study, while not directly related to Papyracon D, highlights the importance of genetic variability in drug response, which could be relevant in the pharmacogenetics of compounds like Papyracon D (Iyer, Singhal, Hegde, & Ankala, 2015).
Eigenschaften
Produktname |
Papyracon D |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1 |
InChI-Schlüssel |
ILUWWIMJTKGGNJ-TXFQPVFDSA-N |
Isomerische SMILES |
CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O |
Kanonische SMILES |
CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O |
Synonyme |
papyracon D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)








![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1263237.png)